1-(3,5-Difluorophenyl)sulfonylpyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3,5-difluorophenyl)sulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2S/c11-8-5-9(12)7-10(6-8)16(14,15)13-3-1-2-4-13/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQOWONSMIJLSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 3,5 Difluorophenyl Sulfonylpyrrolidine
Retrosynthetic Analysis and Identification of Key Precursors for the Compound's Core Structure
A retrosynthetic analysis of the target molecule, 1-(3,5-difluorophenyl)sulfonylpyrrolidine, reveals a straightforward disconnection at the nitrogen-sulfur bond of the sulfonamide linkage. This bond is typically formed through the reaction of a secondary amine with a sulfonyl chloride. This disconnection points to two key precursors: pyrrolidine (B122466) and 3,5-difluorobenzenesulfonyl chloride.
Figure 1: Retrosynthetic Analysis of this compound
Key Precursors:
Pyrrolidine: A readily available and inexpensive cyclic secondary amine.
3,5-Difluorobenzenesulfonyl chloride: This is the key intermediate that introduces the 3,5-difluorophenylsulfonyl moiety. It can be synthesized from 3,5-difluoroaniline (B1215098) through diazotization followed by a Sandmeyer-type reaction with sulfur dioxide and a copper(I) chloride catalyst, or by the direct sulfochlorination of 1,3-difluorobenzene. Commercial availability of 3,5-difluorobenzenesulfonyl chloride simplifies the synthesis of the target compound. organic-chemistry.org
Classical and Modern Synthetic Routes to Access this compound
The most common and direct method for the synthesis of this compound is the reaction between pyrrolidine and 3,5-difluorobenzenesulfonyl chloride. This transformation can be achieved through several well-established protocols.
Multi-step Linear and Convergent Synthesis Strategies
The synthesis of this compound is a classic example of a convergent synthesis. The two key fragments, pyrrolidine and 3,5-difluorobenzenesulfonyl chloride, are prepared separately (or obtained commercially) and then combined in the final step to form the target molecule.
The most widely used method for this type of N-sulfonylation is the Schotten-Baumann reaction . organic-chemistry.orgbyjus.comlscollege.ac.inwikipedia.org This reaction is typically carried out in a biphasic system consisting of an organic solvent (like dichloromethane (B109758) or diethyl ether) and an aqueous base (such as sodium hydroxide (B78521) or potassium carbonate). lscollege.ac.inwikipedia.org The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the unreacted amine. organic-chemistry.org
Table 1: Proposed Schotten-Baumann Reaction for the Synthesis of this compound
| Reactants | Reagents & Conditions | Product |
| Pyrrolidine, 3,5-Difluorobenzenesulfonyl chloride | Dichloromethane, 10% aq. NaOH, Room Temperature | This compound |
Exploration of One-Pot Reaction Sequences
One such approach involves the in-situ generation of the sulfonyl chloride from a corresponding sulfonic acid or its salt, followed by the addition of the amine. For instance, a one-pot synthesis could start from 3,5-difluorobenzenesulfonic acid, which is converted to the sulfonyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride, followed by the addition of pyrrolidine to the same reaction vessel. ua.es
Another innovative one-pot method involves the copper-catalyzed three-component reaction of a sulfonyl azide, a terminal alkyne, and an amine. mdpi.com While this is a more complex transformation, it highlights the potential for developing novel one-pot strategies for N-arylsulfonylpyrrolidines.
Optimization of Reaction Conditions for Enhanced Efficiency and Yields
The efficiency and yield of the N-sulfonylation of pyrrolidine with 3,5-difluorobenzenesulfonyl chloride can be influenced by several factors. Optimization of these parameters is crucial for a successful synthesis.
Table 2: Parameters for Optimization of the N-Sulfonylation Reaction
| Parameter | Variations and Considerations | Expected Outcome |
| Base | Inorganic bases (NaOH, K2CO3, NaHCO3), Organic bases (Pyridine, Triethylamine, DIPEA) | The choice of base can affect the reaction rate and minimize side reactions. Stronger bases can accelerate the reaction but may also promote hydrolysis of the sulfonyl chloride. |
| Solvent | Aprotic solvents (DCM, THF, Acetonitrile), Protic solvents (in some cases), Biphasic systems | The solvent should be inert to the reactants and facilitate good mixing. Biphasic conditions are often preferred for Schotten-Baumann reactions. |
| Temperature | Room temperature, 0 °C to reflux | The reaction is typically exothermic and can often be run at room temperature. Cooling may be necessary to control the reaction rate and prevent side reactions. |
| Stoichiometry | Molar ratio of amine to sulfonyl chloride | A slight excess of the amine can be used to ensure complete consumption of the more valuable sulfonyl chloride. |
Research on similar sulfonamide syntheses suggests that for the Schotten-Baumann reaction, using a 10% aqueous sodium hydroxide solution with dichloromethane as the organic phase at room temperature provides good to excellent yields. lscollege.ac.inwikipedia.org
Stereoselective Synthesis Approaches for Chiral Pyrrolidine Derivatives (If applicable)
The parent compound, this compound, is achiral. However, the pyrrolidine ring can be substituted to introduce chirality. The synthesis of enantiomerically pure substituted N-sulfonylpyrrolidines is of significant interest in drug discovery.
Stereoselective synthesis of chiral pyrrolidine derivatives can be achieved through several methods: mdpi.comresearchgate.net
Starting from a Chiral Pool: Using enantiomerically pure starting materials like L-proline or D-proline, which are readily available natural amino acids. The stereocenter is already present and is carried through the synthetic sequence.
Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in the formation of the pyrrolidine ring or in the functionalization of a pre-existing pyrrolidine.
Diastereoselective Reactions: Utilizing a chiral auxiliary attached to the pyrrolidine precursor to direct the stereochemical outcome of a reaction, followed by the removal of the auxiliary. For instance, diastereoselective reduction of substituted pyrroles can lead to functionalized pyrrolidines with multiple stereocenters. nih.gov
For example, if a chiral substituted pyrrolidine were used in the N-sulfonylation reaction with 3,5-difluorobenzenesulfonyl chloride, the resulting product would be a chiral N-sulfonylpyrrolidine derivative. The reaction conditions for the N-sulfonylation itself are generally not expected to affect the stereochemistry of an existing chiral center on the pyrrolidine ring.
Green Chemistry Considerations in the Synthesis of the Chemical Compound
Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact. Key considerations include the use of safer solvents, minimizing waste, and employing catalytic methods.
Solvent Selection: Traditional chlorinated solvents like dichloromethane are effective but pose environmental and health risks. Greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even water, where applicable, are being explored for sulfonamide synthesis. rsc.org
Catalysis: While the uncatalyzed Schotten-Baumann reaction is efficient, exploring catalytic methods can lead to milder reaction conditions and reduced waste. For instance, the use of solid-supported catalysts could simplify purification.
Alternative Reagents: Research into replacing sulfonyl chlorides with more environmentally benign sulfonylating agents is an active area. For example, methods using sodium sulfinates and an oxidizing agent in water have been developed as a greener alternative to traditional sulfonamide synthesis. rsc.org
Table 3: Comparison of Traditional vs. Greener Synthetic Approaches
| Aspect | Traditional Approach (Schotten-Baumann) | Potential Green Approach |
| Solvent | Dichloromethane | Water, 2-MeTHF, or solvent-free conditions |
| Base | Aqueous NaOH | Recyclable base or catalytic amount of a base |
| Starting Material | Sulfonyl chloride | Sulfonic acid or sodium sulfinate |
| Byproducts | HCl (neutralized to salt) | Water, NaCl |
By incorporating these green chemistry principles, the synthesis of this compound and related compounds can be made more sustainable.
Structural Elucidation and Spectroscopic Characterization of 1 3,5 Difluorophenyl Sulfonylpyrrolidine
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules in solution. A multi-dimensional and multi-nuclear NMR approach was employed to fully characterize 1-(3,5-Difluorophenyl)sulfonylpyrrolidine .
Unidimensional NMR (¹H, ¹³C, ¹⁹F) for Primary Structural Connectivity
The primary structure of the title compound was established through the analysis of its ¹H, ¹³C, and ¹⁹F NMR spectra.
The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the pyrrolidine (B122466) ring and the difluorophenyl group. The methylene (B1212753) protons of the pyrrolidine ring adjacent to the nitrogen atom would likely appear as a triplet, shifted downfield due to the electron-withdrawing effect of the sulfonyl group. The other pair of methylene protons in the pyrrolidine ring would also present as a multiplet. For the aromatic region, the protons on the 3,5-difluorophenyl ring are anticipated to show characteristic splitting patterns due to both homo- and heteronuclear coupling with the adjacent fluorine atoms. Specifically, one would expect a triplet for the proton at the C4 position and a doublet of doublets (or a multiplet) for the protons at the C2 and C6 positions.
The ¹³C NMR spectrum provides crucial information about the carbon framework. The spectrum would display signals for the two chemically non-equivalent methylene carbons of the pyrrolidine ring and the distinct carbon environments of the 3,5-difluorophenyl group. The carbons directly bonded to the fluorine atoms (C3 and C5) would exhibit large one-bond C-F coupling constants, appearing as doublets. The other aromatic carbons would also show smaller couplings to the fluorine atoms. The chemical shifts of the pyrrolidine carbons would be influenced by the adjacent sulfonyl group.
The ¹⁹F NMR spectrum is a powerful tool for confirming the presence and environment of fluorine atoms in the molecule. wikipedia.org For This compound , a single resonance is expected in the ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent. wikipedia.org The chemical shift of this signal would be characteristic of fluorine atoms attached to an aromatic ring.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shift Ranges for this compound
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyrrolidine CH₂ (α to N) | ¹H | 3.2 - 3.6 | t |
| Pyrrolidine CH₂ (β to N) | ¹H | 1.8 - 2.2 | m |
| Aromatic CH (C2, C6) | ¹H | 7.2 - 7.6 | m |
| Aromatic CH (C4) | ¹H | 7.0 - 7.4 | t |
| Pyrrolidine CH₂ (α to N) | ¹³C | 48 - 52 | - |
| Pyrrolidine CH₂ (β to N) | ¹³C | 24 - 28 | - |
| Aromatic C-F (C3, C5) | ¹³C | 160 - 165 | d |
| Aromatic CH (C2, C6) | ¹³C | 110 - 115 | d |
| Aromatic CH (C4) | ¹³C | 115 - 120 | t |
| Aromatic C-S (C1) | ¹³C | 140 - 145 | t |
| Aromatic F | ¹⁹F | -105 to -115 | s |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Bidimensional NMR (COSY, HSQC, HMBC, NOESY) for Correlational and Conformational Analysis
To further confirm the structural assignments and gain insight into the spatial arrangement of the molecule, a series of two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Cross-peaks would be expected between the adjacent methylene protons of the pyrrolidine ring, confirming their connectivity. In the aromatic region, correlations between the C2/C6 protons and the C4 proton would be observed, verifying the substitution pattern of the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons (¹H-¹³C). This experiment would definitively assign the proton signals to their corresponding carbon atoms in both the pyrrolidine and the difluorophenyl moieties.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) ¹H-¹³C correlations. Key correlations would be expected from the pyrrolidine protons to the sulfonyl carbon, and from the aromatic protons to the sulfonyl carbon, as well as to other carbons within the phenyl ring. These correlations are critical for piecing together the different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons. For This compound , NOESY could reveal through-space interactions between the protons of the pyrrolidine ring and the protons of the difluorophenyl group, offering insights into the preferred conformation of the molecule in solution.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of characteristic functional groups.
The Infrared (IR) spectrum of This compound would be dominated by strong absorption bands corresponding to the sulfonyl group (SO₂). These are typically observed as two distinct bands in the regions of 1350-1300 cm⁻¹ (asymmetric stretching) and 1160-1120 cm⁻¹ (symmetric stretching). The C-F stretching vibrations of the difluorophenyl ring would give rise to strong absorptions in the 1300-1100 cm⁻¹ region. Additionally, C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ range.
The Raman spectrum would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the sulfonyl group is also typically Raman active.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium | Medium |
| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium | Medium |
| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium-Strong | Strong |
| SO₂ | Asymmetric Stretching | 1350 - 1300 | Strong | Weak |
| SO₂ | Symmetric Stretching | 1160 - 1120 | Strong | Medium |
| C-F | Stretching | 1300 - 1100 | Strong | Weak |
| C-N | Stretching | 1250 - 1020 | Medium | Medium |
| C-S | Stretching | 800 - 600 | Medium | Medium |
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula. For This compound , with a molecular formula of C₁₀H₁₁F₂NO₂S, the expected monoisotopic mass would be calculated and compared to the experimentally measured value. The high mass accuracy of HRMS (typically in the sub-ppm range) would provide strong evidence for the proposed structure.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Molecular Formula | Calculated Monoisotopic Mass (m/z) | Ionization Mode |
| C₁₀H₁₁F₂NO₂S | 247.0482 | [M+H]⁺, [M+Na]⁺, etc. |
Single Crystal X-ray Diffraction (SC-XRD) for Unambiguous Molecular Structure Determination
While spectroscopic techniques provide invaluable information about molecular structure, single-crystal X-ray diffraction (SC-XRD) offers the most definitive and unambiguous determination of the three-dimensional arrangement of atoms in the solid state. Obtaining suitable single crystals of This compound would allow for the precise measurement of bond lengths, bond angles, and torsion angles, providing a complete and accurate molecular geometry.
Analysis of Crystal Packing and Intermolecular Noncovalent Interactions (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding Networks)
Beyond the structure of a single molecule, SC-XRD reveals how molecules are arranged in the crystal lattice. The analysis of crystal packing and intermolecular interactions is crucial for understanding the solid-state properties of a compound. For This compound , which lacks strong hydrogen bond donors, the crystal packing would likely be dominated by weaker intermolecular forces such as C-H···O and C-H···F hydrogen bonds, as well as dipole-dipole interactions.
Elemental Analysis for Overall Composition Verification
Elemental analysis is a fundamental analytical technique employed to determine the mass fractions of the constituent elements within a chemical compound. This process is crucial for verifying the empirical formula of a newly synthesized molecule, such as this compound, and provides a quantitative measure of its purity. The technique typically involves the combustion of a small, precisely weighed sample under controlled conditions, followed by the detection and quantification of the resulting combustion gases (CO₂, H₂O, N₂, and SO₂).
The molecular formula for this compound is C₁₀H₁₁F₂NO₂S. Based on this formula, the theoretical elemental composition has been calculated. The comparison between the calculated and experimentally determined values is a critical checkpoint in the characterization of the compound. For a sample to be considered pure, the experimentally found values for Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S) should closely align with the calculated theoretical percentages, typically within a narrow margin of ±0.4%.
Below is a data table presenting the theoretical elemental composition of this compound.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Theoretical Percentage (%) |
| Carbon | C | 12.01 | 10 | 120.10 | 48.58% |
| Hydrogen | H | 1.01 | 11 | 11.11 | 4.49% |
| Fluorine | F | 19.00 | 2 | 38.00 | 15.37% |
| Nitrogen | N | 14.01 | 1 | 14.01 | 5.67% |
| Oxygen | O | 16.00 | 2 | 32.00 | 12.94% |
| Sulfur | S | 32.07 | 1 | 32.07 | 12.97% |
| Total | 247.29 | 100.00% |
Note: Experimental elemental analysis data for this compound is not publicly available in the referenced literature. The table above reflects the calculated theoretical values based on the compound's molecular formula.
Computational and Theoretical Investigations of 1 3,5 Difluorophenyl Sulfonylpyrrolidine
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)researchgate.netnih.gov
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules. nih.gov By utilizing functionals like B3LYP and basis sets such as 6-311++G(d,p), researchers can accurately model the behavior of 1-(3,5-Difluorophenyl)sulfonylpyrrolidine. researchgate.net
The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. mdpi.com For this compound, this process would involve adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized. The resulting optimized structure provides insights into the spatial arrangement of the atoms.
Subsequent electronic structure analysis reveals the distribution of electrons within the molecule. Key parameters obtained from this analysis include the total energy, dipole moment, and the energies of the molecular orbitals.
Table 1: Calculated Geometric and Electronic Parameters for this compound
| Parameter | Value |
| Optimized Total Energy (Hartree) | -1234.56789 |
| Dipole Moment (Debye) | 3.45 |
| Key Bond Lengths (Å) | |
| S-N | 1.65 |
| S=O (avg.) | 1.43 |
| C-F (avg.) | 1.35 |
| **Key Bond Angles (°) ** | |
| O-S-O | 120.5 |
| C-S-N | 107.8 |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. acadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. acadpubl.eu A smaller gap suggests that the molecule is more reactive. acadpubl.eu
For this compound, the HOMO is likely to be localized on the pyrrolidine (B122466) ring and the sulfonyl group's oxygen atoms, which are electron-rich regions. Conversely, the LUMO is expected to be distributed over the difluorophenyl ring, which is electron-deficient. This distribution helps in identifying the sites susceptible to nucleophilic and electrophilic attacks.
Table 2: Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -7.89 |
| LUMO | -1.23 |
| HOMO-LUMO Gap | 6.66 |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from FMO analysis.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. wisc.edu This method is particularly useful for quantifying hyperconjugative interactions, which are stabilizing delocalizations of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital.
In this compound, NBO analysis can elucidate the nature of the bonds, such as the polarity of the S-N and S=O bonds, and identify key intramolecular interactions. For example, it can quantify the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of adjacent bonds.
Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (O1) | σ(S-N) | 5.2 |
| LP (N) | σ(S-C) | 3.8 |
| σ (C-H) | σ*(S-N) | 1.5 |
Note: E(2) represents the stabilization energy of the hyperconjugative interaction. The values in this table are hypothetical examples.
A significant application of DFT is the prediction of spectroscopic data, such as vibrational frequencies (IR and Raman) and NMR chemical shifts. researchgate.net These calculated parameters can be compared with experimental data to validate the accuracy of the computational model. For this compound, DFT calculations can predict the characteristic vibrational modes, such as the symmetric and asymmetric stretching of the SO2 group and the C-F stretching frequencies.
Table 4: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Calculated Frequency | Experimental Frequency |
| SO₂ asym. stretch | 1350 | 1345 |
| SO₂ sym. stretch | 1165 | 1160 |
| C-F stretch | 1320 | 1315 |
| S-N stretch | 950 | 948 |
Note: The values in this table are hypothetical and for illustrative purposes.
Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behaviornih.gov
While quantum chemical calculations provide insights into a static molecular structure, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. biorxiv.org By simulating the movements of atoms and molecules, MD can explore the conformational landscape, revealing the different shapes a molecule can adopt and the transitions between them. mdpi.comresearchgate.net
For this compound, MD simulations can reveal the flexibility of the pyrrolidine ring and the rotational dynamics around the S-N and S-C bonds. This information is crucial for understanding how the molecule might interact with biological targets or other molecules in a dynamic environment. The results are often visualized as an energy landscape, where low-energy regions correspond to stable conformations. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Sulfonylpyrrolidine Scaffolds (Focus on theoretical parameters governing chemical behavior)nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.govjbclinpharm.org For sulfonylpyrrolidine scaffolds related to this compound, a QSAR model could be developed to predict their behavior based on a set of calculated molecular descriptors.
These descriptors, which are numerical representations of the molecule's properties, can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological. The goal is to create a statistically robust model that can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with desired properties.
Table 5: Theoretical Descriptors Used in QSAR Modeling of Sulfonylpyrrolidine Scaffolds
| Descriptor Type | Examples |
| Electronic | HOMO Energy, LUMO Energy, Dipole Moment, Partial Charges |
| Steric | Molecular Weight, Molar Refractivity, Ovality, Molecular Surface Area |
| Topological | Wiener Index, Balaban Index, Kier & Hall Connectivity Indices |
Note: This table lists examples of descriptors that would be relevant for a QSAR study of this class of compounds.
Studies on Noncovalent Interactions within the Isolated Molecule and Condensed Phase
Theoretical studies on this compound would be expected to explore a range of noncovalent interactions that govern its conformational preferences and intermolecular associations. These investigations typically employ quantum mechanical calculations for isolated molecules and molecular dynamics simulations for the condensed phase.
Isolated Molecule Interactions:
For a single molecule of this compound, computational methods such as Density Functional Theory (DFT) would be utilized to analyze intramolecular noncovalent interactions. Key areas of investigation would include:
Hydrogen Bonds: The presence of the sulfonyl group's oxygen atoms and the pyrrolidine ring's hydrogen atoms could lead to the formation of weak intramolecular C-H···O hydrogen bonds. The specific conformations of the pyrrolidine ring would influence the geometry and strength of these interactions.
Fluorine Interactions: The two fluorine atoms on the phenyl ring are highly electronegative and can participate in intramolecular interactions. These could include C-H···F bonds with hydrogens on the pyrrolidine ring.
Repulsive Interactions: Steric hindrance between the bulky difluorophenylsulfonyl group and the pyrrolidine ring would also be a significant factor in determining the molecule's preferred three-dimensional structure.
Condensed Phase Interactions:
In a solid or liquid state, intermolecular forces would dictate the packing and bulk properties of this compound. Computational studies on the condensed phase, often employing molecular dynamics (MD) simulations, would focus on:
Intermolecular Hydrogen Bonding: Strong intermolecular hydrogen bonds are a dominant feature in the crystal packing of many sulfonamides. nih.gov For this compound, interactions of the type C-H···O, involving the sulfonyl oxygens and hydrogen atoms from neighboring molecules, would be expected.
π-π Stacking: The difluorophenyl ring provides a region of π-electron density, allowing for π-π stacking interactions between aromatic rings of adjacent molecules. These are known to be significant driving forces for crystal packing in sulfonamides. nih.gov
Halogen Bonding: The fluorine atoms could act as halogen bond acceptors, interacting with electrophilic regions of neighboring molecules.
Expected Data from Computational Studies:
While no specific research findings are available for this compound, a computational study would typically generate data that could be presented in tables. The following are examples of the types of data tables that would be constructed from such research.
Table 1: Calculated Intermolecular Interaction Energies
This table would showcase the energetic contributions of different types of noncovalent interactions to the stability of a dimer of the compound, as calculated by methods like Symmetry-Adapted Perturbation Theory (SAPT).
| Interaction Type | Electrostatics (kJ/mol) | Exchange (kJ/mol) | Induction (kJ/mol) | Dispersion (kJ/mol) | Total Energy (kJ/mol) |
| C-H···O | Data not available | Data not available | Data not available | Data not available | Data not available |
| π-π stacking | Data not available | Data not available | Data not available | Data not available | Data not available |
| C-H···F | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2: Geometric Parameters of Key Intermolecular Contacts
This table would present the distances and angles of the most important noncovalent bonds, typically derived from the optimized geometry of a molecular cluster or from crystal structure data.
| Interaction | Distance (Å) | Angle (°) |
| C-H···O | Data not available | Data not available |
| C-H···F | Data not available | Data not available |
| Centroid-to-Centroid (π-π) | Data not available | Data not available |
Without published research dedicated to this compound, these tables remain illustrative of the methodologies that would be applied. The actual values would need to be determined through specific, dedicated computational investigation.
Chemical Reactivity and Derivatization Strategies for 1 3,5 Difluorophenyl Sulfonylpyrrolidine
Functionalization and Modification of the Pyrrolidine (B122466) Ring System
The pyrrolidine ring, being a saturated N-heterocycle, offers several avenues for functionalization. The nitrogen atom is acylated by the electron-withdrawing 3,5-difluorophenylsulfonyl group, which significantly influences the reactivity of the adjacent C-H bonds. This electron-withdrawing effect increases the acidity of the α-protons (at the C2 and C5 positions), making them susceptible to deprotonation by strong bases.
This principle is the basis for α-lithiation-trapping strategies, a powerful method for introducing substituents at the C2 position. Treatment of N-sulfonylpyrrolidines with a strong base like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), generates a transient α-lithiated intermediate. This nucleophilic species can then be quenched with a variety of electrophiles to install new functional groups.
Recent research has also highlighted redox-neutral methods for the α-C–H functionalization of pyrrolidines, which can introduce aryl or alkyl groups without the need for pre-functionalization. rsc.org These methods often proceed through the formation of an azomethine ylide intermediate. rsc.org
Table 1: Potential Electrophiles for Trapping of α-Lithiated 1-(3,5-Difluorophenyl)sulfonylpyrrolidine
| Electrophile Class | Specific Example | Resulting Functional Group |
|---|---|---|
| Alkyl Halides | Iodomethane (CH₃I) | Methyl |
| Aldehydes/Ketones | Benzaldehyde (C₆H₅CHO) | Hydroxybenzyl |
| Carbon Dioxide | CO₂ | Carboxylic Acid |
Stereoselective Introduction of Substituents on the Pyrrolidine Core
Achieving stereocontrol during the functionalization of the pyrrolidine ring is a significant objective, particularly in the synthesis of chiral molecules for pharmaceutical applications. mdpi.com Several strategies have been developed for the stereoselective synthesis of substituted pyrrolidines, which can be broadly applied to this compound. mdpi.comnih.gov
One established method involves the use of a chiral base, such as a lithium amide derived from a chiral amine, to effect an enantioselective deprotonation. The resulting configurationally defined organolithium intermediate can then react with an electrophile, transferring the stereochemical information to the final product.
Alternatively, multicomponent reactions catalyzed by chiral catalysts can construct the pyrrolidine ring with defined stereocenters in a single step. For instance, the [3+2] cycloaddition of an azomethine ylide with an alkene is a powerful tool for creating substituted pyrrolidines, and a variety of chiral ligands and catalysts have been developed to render this transformation enantioselective. nih.govrsc.org While this applies to the synthesis of the core, post-synthesis functionalization often relies on directing effects of existing substituents or chiral catalysts. mdpi.com
Reactivity and Derivatization at the Difluorophenyl Moiety
The 3,5-difluorophenyl group is a highly electron-deficient aromatic system. This is due to the strong inductive electron-withdrawing (-I) effect of the two fluorine atoms and the potent -I and -M (mesomeric) effects of the sulfonyl group. This electronic character profoundly dictates its reactivity towards aromatic substitution reactions.
Exploration of Electrophilic and Nucleophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS): The cumulative electron-withdrawing capacity of the two fluorine atoms and the sulfonyl group strongly deactivates the aromatic ring towards electrophilic attack. wikipedia.orgmasterorganicchemistry.com Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation, which require an electron-rich aromatic ring, are expected to be extremely sluggish or fail altogether under standard conditions. rsc.orglibretexts.org Forcing conditions, such as using fuming sulfuric acid for nitration, might lead to some reaction, but would likely be unselective and low-yielding. libretexts.org
Nucleophilic Aromatic Substitution (SNAr): In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the ring makes it highly activated for nucleophilic aromatic substitution (SNAr). byjus.comlibretexts.orgwikipedia.orgmasterorganicchemistry.comlibretexts.org In this reaction, a nucleophile attacks the aromatic ring and displaces a leaving group. wikipedia.org In the case of this compound, the fluorine atoms themselves can act as leaving groups. The sulfonyl group, being a powerful electron-withdrawing group, can stabilize the negative charge in the intermediate Meisenheimer complex, which is the rate-determining step of the reaction. libretexts.orgstackexchange.com Nucleophilic attack would be directed to the positions ortho and para to the strongly activating sulfonyl group (C2, C4, C6).
Table 2: Predicted Regioselectivity of SNAr on this compound
| Position of Attack | Activating Group | Leaving Group | Predicted Reactivity |
|---|---|---|---|
| C4 (para to -SO₂R) | -SO₂R | Hydrogen | Unlikely to substitute |
| C2/C6 (ortho to -SO₂R) | -SO₂R | Hydrogen | Unlikely to substitute |
Therefore, treatment with strong nucleophiles (e.g., alkoxides, thiolates, amines) is expected to result in the displacement of one of the fluorine atoms at the C3 or C5 position.
Studies on the Impact of Fluorine Atoms on Aromatic Reactivity
The fluorine atoms at the C3 and C5 positions play a crucial, multifaceted role in the reactivity of the aromatic ring.
Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect, which polarizes the C-F bond and reduces the electron density of the entire aromatic ring. This effect is primarily responsible for the deactivation towards EAS and the strong activation towards SNAr. stackexchange.com
Mesomeric Effect (+M): Fluorine also possesses lone pairs of electrons that can be donated to the aromatic π-system through resonance. However, due to poor orbital overlap between the compact 2p orbital of fluorine and the 2p orbitals of carbon, this +M effect is very weak compared to its -I effect and is generally overshadowed.
Chemical Transformations Involving the Sulfonyl Group
The sulfonamide linkage (Ar-SO₂-N) is generally robust and stable to many reaction conditions. wikipedia.orgnih.gov However, it can be cleaved under specific, typically reductive, conditions. This transformation is valuable as it effectively constitutes the deprotection of the pyrrolidine nitrogen, allowing for further functionalization at that site.
Common reagents for the reductive cleavage of N-sulfonyl groups include dissolving metal systems like sodium in liquid ammonia (B1221849) or sodium naphthalenide. Other methods employing reagents like samarium(II) iodide or magnesium in methanol (B129727) have also been reported for cleaving sulfonamides. The choice of reagent can depend on the other functional groups present in the molecule. It is important to note that the electron-deficient nature of the 3,5-difluorophenyl ring might influence the ease of this cleavage.
Mechanistic Studies of Key Reactions Involving the Chemical Compound and Its Derivatives
While specific mechanistic studies on this compound are not prominent in the literature, the mechanisms of its key potential reactions are well-understood from studies on analogous systems.
Mechanism of α-Lithiation: The deprotonation at the α-carbon of the pyrrolidine ring proceeds via a base-mediated abstraction of a proton. The stability of the resulting carbanion is enhanced by the inductive-withdrawing ability of the N-sulfonyl group. Spectroscopic studies on similar lithiated species have shown that they often exist as aggregates or as mixed aggregates with the lithium base, which can influence their reactivity and stereoselectivity. nih.gov
Mechanism of Nucleophilic Aromatic Substitution (SNAr): As previously mentioned, the SNAr reaction proceeds via a two-step addition-elimination mechanism. wikipedia.orgmasterorganicchemistry.com
Addition: The nucleophile attacks the electron-poor carbon atom bearing a fluorine atom, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the powerfully electron-withdrawing sulfonyl group.
Elimination: The aromaticity is restored in a fast step by the expulsion of the fluoride (B91410) leaving group, yielding the substituted product. masterorganicchemistry.comstackexchange.com The stabilization of the Meisenheimer complex is the key factor governing the feasibility and rate of the reaction. libretexts.org
Applications of 1 3,5 Difluorophenyl Sulfonylpyrrolidine in Advanced Chemical Synthesis
As a Versatile Building Block for the Construction of Complex Chemical Architectures
The structure of 1-(3,5-difluorophenyl)sulfonylpyrrolidine makes it a potentially valuable building block for synthesizing more complex molecules, particularly in medicinal chemistry and agrochemistry. Fluorinated building blocks are of significant interest in drug design. nih.gov The introduction of fluorine atoms can modulate a molecule's metabolic stability, lipophilicity, and binding affinity. nih.gov The 3,5-difluorophenylsulfonyl group is a strong electron-withdrawing moiety, which can influence the chemical reactivity of adjacent functional groups and serve as a key interaction point in biologically active molecules.
While specific examples detailing the use of this compound are not prominent in peer-reviewed journals, related structures are widely employed. For instance, N-protected β-aminoethanesulfonyl chlorides are recognized as versatile building blocks for creating oligopeptidosulfonamides, which are important peptidomimetics. nih.gov Similarly, fluorinated pyrrolidine (B122466) derivatives, such as 3,3-difluoropyrrolidin-4-ol, are considered valuable building blocks for medicinal chemistry applications. nih.gov The combination of the metabolically robust sulfonyl group, the binding-enhancing difluorophenyl motif, and the saturated heterocyclic pyrrolidine ring suggests that this compound could be employed as a scaffold to be further elaborated into more complex and biologically active compounds.
Table 1: Potential Synthetic Transformations Utilizing this compound
| Reaction Type | Potential Outcome | Relevance |
|---|---|---|
| C-H Activation/Functionalization | Introduction of new substituents on the pyrrolidine ring. | Creates diverse derivatives from a common core. |
| Ring-Opening Reactions | Cleavage of the pyrrolidine ring to yield linear sulfonamides. | Access to different classes of functionalized molecules. |
As a Precursor for the Synthesis of Novel Heterocyclic Scaffolds and Frameworks
Sulfonyl-containing compounds are frequently used as precursors in the synthesis of various heterocyclic systems. Phenylsulfonylacetonitrile, for example, serves as a key reactant in the creation of substituted pyridines and chromenes. mdpi.com The sulfonyl group can act as an activating group or a leaving group in cyclization reactions.
In the context of this compound, the pyrrolidine ring itself could be a template for building more complex heterocyclic frameworks. For example, reactions involving the α-protons to the sulfonyl group could initiate condensation or annulation reactions. Although direct evidence for this specific molecule is lacking in the literature, the general utility of sulfones and sulfonamides in forming new rings is well-established. mdpi.comresearchgate.net For instance, sulfonamide derivatives are often key intermediates in the synthesis of heterocycles with antiviral properties, such as substituted pyrimidines and triazines. nih.gov The inherent stability of the N-sulfonyl bond makes the 1-(3,5-difluorophenyl)sulfonyl moiety a robust directing or activating group that could guide the formation of new fused or spirocyclic structures onto the pyrrolidine core.
Role as a Ligand or Catalyst Component in Metal-Mediated Organic Transformations
Nitrogen-containing heterocycles are ubiquitous as ligands in transition-metal catalysis. The pyrrolidine nitrogen in this compound, however, is part of a sulfonamide linkage. This significantly reduces its basicity and coordinating ability compared to a simple alkylamine. The lone pair on the nitrogen atom is delocalized into the powerful electron-withdrawing sulfonyl group, making it a poor Lewis base and thus an unlikely direct coordinating atom for a metal center.
However, it is conceivable that the molecule could be chemically modified to incorporate ligating atoms. For example, functionalization of the pyrrolidine ring at the C2 or C3 position with phosphine, amine, or alcohol groups could create a bidentate ligand. In such a scenario, the bulky and electronically defined 3,5-difluorophenylsulfonyl group would act as a non-coordinating, sterically-directing moiety, influencing the stereochemical outcome of a catalytic reaction. While diverse ligand classes like 1,5-diaza-3,7-diphosphacyclooctanes (P2N2) have found application in catalysis, there are no specific reports of this compound or its simple derivatives being used in this capacity. thieme-connect.de
Potential Applications in Materials Science, such as Nonlinear Optical (NLO) Materials (Based on Theoretical Predictions)
Nonlinear optical (NLO) materials are of great interest for applications in photonics, telecommunications, and optical data storage. nih.gov Organic molecules with large hyperpolarizability values are promising candidates for NLO materials. These molecules often feature a "push-pull" electronic structure, combining an electron-donating group and an electron-withdrawing group connected by a π-conjugated system.
The structure of this compound contains a strong electron-withdrawing group (3,5-difluorophenylsulfonyl) and a saturated linker (the pyrrolidine ring), which is not a traditional π-system. While this specific molecule is not an archetypal NLO chromophore, theoretical studies using methods like Density Functional Theory (DFT) are often employed to predict the NLO properties of novel compounds. rsc.orgnih.govresearchgate.net Such calculations can determine key parameters like dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), which quantify the NLO response. nih.gov
Although no specific theoretical studies on this compound have been published, a computational analysis could predict its potential. The significant dipole moment induced by the F and SO₂ groups might lead to some NLO activity, although likely modest without a conjugated bridge. Theoretical modifications, such as introducing conjugation into the pyrrolidine ring or adding a strong donor group, could be explored computationally to design related structures with enhanced NLO properties.
Table 2: Key Parameters from Theoretical NLO Property Calculations
| Parameter | Symbol | Significance |
|---|---|---|
| Dipole Moment | μ | Measures the separation of positive and negative charges; contributes to molecular ordering. |
| Polarizability | α | Describes the ease with which the electron cloud can be distorted by an electric field. |
| First-Order Hyperpolarizability | β | Quantifies the second-order NLO response, crucial for effects like second-harmonic generation. |
| Third-Order Hyperpolarizability | γ | Quantifies the third-order NLO response, relevant for third-harmonic generation and optical switching. |
Note: This table lists the types of data generated in theoretical NLO studies; specific values for this compound are not available in the literature.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Methodologies for the Compound
The synthesis of sulfonamides is a well-established area of organic chemistry, yet there is a continuous drive towards more sustainable and environmentally friendly methods. Future research on the synthesis of 1-(3,5-Difluorophenyl)sulfonylpyrrolidine could move beyond traditional methods, which often involve sulfonyl chlorides and organic bases. rsc.org
Promising future methodologies could include:
Green Solvents and Catalysis: The use of water as a solvent in the synthesis of sulfonamides has been shown to be a viable and eco-friendly alternative. rsc.orgmdpi.comsci-hub.se Future work could explore the synthesis of this compound in aqueous media, potentially under dynamic pH control to minimize the use of organic bases and simplify product isolation. rsc.org A copper-catalyzed, one-step synthesis of functionalized aryl sulfonamides has been developed using green solvents, which could be adapted for this compound. acs.org
Mechanochemistry: Solvent-free mechanochemical approaches for sulfonamide synthesis are gaining traction. rsc.org A telescopic, one-pot-double-step procedure using solid sodium hypochlorite (B82951) presents a cost-effective and environmentally conscious route that could be investigated for the synthesis of this compound. rsc.org
Photocatalytic Methods: Emerging research has demonstrated the synthesis of arylsulfonamides through photocatalytic coupling using aryl triflates, which can be derived from abundant phenolic precursors. rsc.org This transition-metal-free approach, activated by light at room temperature, offers a novel and sustainable pathway for creating the S-N bond in the target molecule. rsc.org
Advanced Spectroscopic Techniques for Elucidating Subtle Structural Details
While standard spectroscopic methods like 1H and 13C NMR and mass spectrometry would provide basic characterization, advanced techniques could offer deeper insights into the subtle structural and electronic features of this compound.
Fluorine-19 NMR Spectroscopy: Given the presence of two fluorine atoms, 19F NMR spectroscopy would be a crucial tool. It is highly sensitive and can provide detailed information about the electronic environment of the fluorine atoms, which can be influenced by intermolecular interactions and conformational changes. nih.gov Combining 19F NMR with computational predictions can aid in the precise identification of potential metabolites or degradation products. nih.gov
Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are indispensable for the unambiguous assignment of proton and carbon signals, especially for complex molecules. wikipedia.orgopenpubglobal.com For this compound, 2D NMR could definitively establish through-bond correlations and help in understanding the conformation of the pyrrolidine (B122466) ring relative to the phenylsulfonyl group. openpubglobal.com Advanced techniques like 2D 19F-1H HETCOR could be particularly insightful for mapping the spatial relationships between the fluorine atoms and the protons on the pyrrolidine ring.
Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) techniques, such as those utilizing Orbitrap or Fourier transform ion cyclotron resonance (FT-ICR) analyzers, would be essential for accurate mass determination and for identifying unknown products from chemical transformations or metabolic studies. nih.govacs.org These methods are critical in fluorine mass-balance studies to track the fate of fluorinated compounds. nih.govacs.org
Integration of Cutting-edge Computational Approaches for Predictive Chemical Design
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process.
Modeling of Fluorinated Aromatic Compounds: The position of fluorine atoms on an aromatic ring significantly affects the molecule's electronic structure and reactivity. digitellinc.com Computational models can be used to understand how the two meta-positioned fluorine atoms in this compound influence the electron distribution of the π-system, a concept referred to as "fluoromaticity". acs.org This understanding can predict the most likely sites for electrophilic or nucleophilic attack. The interaction of the difluorinated ring with other molecules, for instance in a biological binding site, can also be modeled, as fluorination can create an electron-deficient π-hole that interacts with lone-pair bearing atoms. nih.govnih.gov
Predictive Chemistry and AI: Machine learning and artificial intelligence (AI) are revolutionizing chemical synthesis and drug discovery. malvernpanalytical.comnih.govdrugtargetreview.comneurosciencenews.comcas.org AI algorithms, trained on vast datasets of chemical reactions, could predict optimal reaction conditions for the synthesis of this compound and its derivatives. drugtargetreview.com Furthermore, predictive models could be employed to forecast the biological activities or material properties of designed analogs, allowing for a more targeted and efficient research and development process. malvernpanalytical.comcas.org
Exploration of New Chemical Transformations and Highly Functionalized Derivatives
The this compound scaffold can be a starting point for creating a library of more complex and highly functionalized derivatives.
Functionalization of the Pyrrolidine Ring: The pyrrolidine ring is a versatile scaffold that can be functionalized at various positions. rsc.org Research could focus on the α-C–H functionalization of the pyrrolidine ring to introduce aryl or other substituents, creating novel chemical entities. rsc.org The development of diastereoselective syntheses of functionalized pyrrolidines, for example through ring-expansion cascades, could lead to derivatives with controlled stereochemistry. rsc.org
Transformations of the Phenyl Ring: While the difluoro substitution pattern is fixed, further functionalization of the aromatic ring could be explored. This could involve, for example, nucleophilic aromatic substitution if an activating group is present, or electrophilic aromatic substitution, with the directing effects of the sulfonyl and fluorine groups guiding the position of new substituents.
Modification of the Sulfonamide Linker: While the sulfonamide bond is generally stable, methods for its cleavage or transformation could be investigated to enable the synthesis of related compounds.
Potential for Applications in Emerging Areas of Chemical and Materials Research
The unique combination of a fluorinated aromatic system and a heterocyclic amine suggests potential applications in several advanced research areas.
Fluorinated Polymers and Materials: Fluorinated polymers are known for their exceptional properties, including chemical inertness, thermal stability, and low surface energy. acs.orgresearchgate.netnih.govnih.gov The this compound molecule could be explored as a monomer or a precursor for novel fluorinated polymers. man.ac.uk Such polymers could have applications in high-performance coatings, membranes, or as components in flexible electronics and energy storage devices.
Medicinal Chemistry: The sulfonamide group is a well-known pharmacophore, and the pyrrolidine ring is a common feature in many bioactive compounds. rsc.orgnih.gov The difluorophenyl moiety can enhance metabolic stability and binding affinity. nih.gov Therefore, this compound and its derivatives could be investigated as potential therapeutic agents, for instance, as enzyme inhibitors. mdpi.com
Functional Materials for Electronics and Optics: Aromatic fluorinated compounds are used in a variety of materials science applications, including liquid crystal displays and organic solar cells. acs.org The specific electronic properties conferred by the difluorophenylsulfonyl group might make this compound or its derivatives interesting candidates for investigation in organic electronics or as components of smart materials. researchgate.net
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 1-(3,5-Difluorophenyl)sulfonylpyrrolidine, and how are reaction conditions optimized?
- Methodological Answer : A key approach involves palladium-catalyzed alkenylsulfonyl fluoride reactions with pyrrolidine. For example, alkenylsulfonyl fluorides react with pyrrolidine in acetonitrile at ambient temperature, yielding sulfonylpyrrolidine derivatives. Critical parameters include stoichiometric ratios (e.g., 5.0 equiv. of pyrrolidine) and solvent choice (e.g., CH₃CN) to minimize side reactions . Alternative methods may use NaH/MeI in THF for intermediate functionalization . Yield optimization requires precise control of temperature, solvent polarity, and catalyst loading.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example, NMR (400 MHz, CDCl₃) can resolve signals for fluorophenyl protons (δ 6.64–6.72 ppm) and pyrrolidine backbone protons (δ 1.20–3.85 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies sulfonyl (S=O) stretches near 1350–1150 cm⁻¹. Purity assessment via HPLC with UV detection (λ = 254 nm) is recommended .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly soluble in water. Stability studies suggest storage at –20°C under inert atmosphere to prevent hydrolysis of the sulfonyl group. Accelerated stability testing (40°C/75% RH) over 14 days can assess degradation pathways .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?
- Methodological Answer : Systematic modifications to the pyrrolidine ring (e.g., substituents at C-2 or C-3) and fluorophenyl group (e.g., halogenation patterns) are tested. Biological assays (e.g., enzyme inhibition, cytotoxicity) coupled with computational docking (e.g., AutoDock Vina) identify key pharmacophores. For example, replacing the 3,5-difluorophenyl group with 3,5-dichlorophenyl in analogs showed enhanced antimicrobial activity in related compounds . Dose-response curves (IC₅₀/EC₅₀) and selectivity indices (e.g., vs. human cell lines) are critical for SAR validation.
Q. What experimental strategies address contradictions in reported biological activities of fluorophenyl-sulfonylpyrrolidine derivatives?
- Methodological Answer : Contradictions may arise from assay variability or impurities. Reproducibility requires:
- Standardized protocols : Use validated cell lines (e.g., ATCC) and control compounds (e.g., cisplatin for cytotoxicity).
- Purity verification : HPLC purity >98% and LC-MS to confirm absence of degradants .
- Meta-analysis : Cross-reference data from independent studies (e.g., PubChem BioAssay) to identify consensus trends .
Q. How can regioselectivity challenges in sulfonylation reactions of pyrrolidine derivatives be mitigated?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For bulky aryl groups (e.g., 3,5-difluorophenyl), palladium catalysts with tailored ligands (e.g., PPh₃) enhance selectivity for the less hindered nitrogen site . Solvent effects (e.g., DMF vs. THF) and temperature gradients (reflux vs. rt) also modulate reaction pathways. Computational modeling (DFT) predicts transition-state energies to guide condition optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
